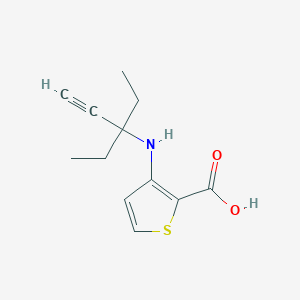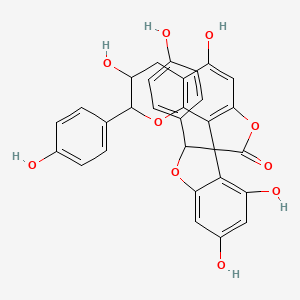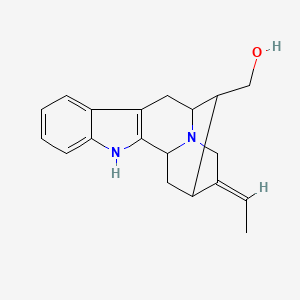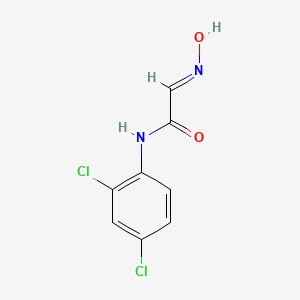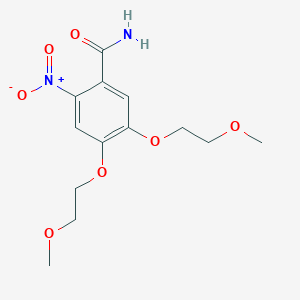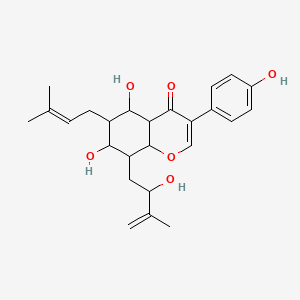![molecular formula C5H3N5O B12326396 6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 149003-34-9](/img/structure/B12326396.png)
6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. It features a fused ring system combining pyrazole and pyrimidine, which contributes to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method is the cyclization of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst . Another approach involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which have been shown to produce good yields .
Industrial Production Methods: Industrial production methods for this compound often involve microwave-assisted synthesis. This method is advantageous due to its efficiency and ability to produce high yields in a relatively short amount of time .
Analyse Des Réactions Chimiques
Types of Reactions: 6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine for oxidation reactions and sodium ethoxide for cyclization reactions . The conditions for these reactions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various substituted derivatives that exhibit enhanced biological activities. For example, derivatives synthesized using 1,2,3-triazoles have shown promising anticancer activity .
Applications De Recherche Scientifique
6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications. In medicinal chemistry, it has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment . The compound has also shown antiviral, antimicrobial, and antitumor activities, making it a versatile candidate for drug development .
In biology, this compound has been used to study cell cycle progression and apoptosis induction. Its ability to inhibit CDK2/cyclin A2 has made it a valuable tool for understanding the molecular mechanisms of cell division and cancer progression .
Mécanisme D'action
The mechanism of action of 6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparaison Avec Des Composés Similaires
6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit CDK2 inhibitory activity but differ in their structural features and biological activities . Other similar compounds include 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines, which have shown antibacterial and antifungal properties .
Conclusion
This compound is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. Its unique chemical structure allows it to undergo various reactions, leading to the formation of derivatives with enhanced properties. The compound’s ability to inhibit CDK2 and its applications in medicinal chemistry, biology, and other fields make it a valuable subject of study.
Propriétés
Numéro CAS |
149003-34-9 |
|---|---|
Formule moléculaire |
C5H3N5O |
Poids moléculaire |
149.11 g/mol |
Nom IUPAC |
6-aminopyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H3N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H2,6,9,11) |
Clé InChI |
XSJSVQAZPILEGW-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC(=NC2=O)N)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12326331.png)


